(Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime
Overview
Description
Synthesis Analysis
Oximes are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .
Molecular Structure Analysis
The unique characteristics of oximes are imparted by their nucleophilic nitrogen and oxygen, and their ambiphilic carbon .
Chemical Reactions Analysis
Oximes have diverse reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .
Scientific Research Applications
Synthesis and Spectroscopic Characterization
Carbazole derivatives, including variations of (Z)-3,4-Dihydro-1H-carbazol-2(9H)-one oxime, have been synthesized and characterized using various spectroscopic techniques. This includes the study of their Fourier Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon Nuclear Magnetic Resonance (13C NMR), and elemental analysis. These methods help determine the structural and electronic properties of carbazole derivatives (Serdaroğlu et al., 2021).
Antioxidant Activity and Molecular Docking
Carbazole derivatives, including this compound, have been investigated for their antioxidant activities. Molecular docking studies have shown that these compounds exhibit binding affinity with specific proteins, such as human glutathione reductase, indicating potential biological applications. The antioxidant activities of these compounds have been assessed using the CUPRAC method, revealing that some carbazole derivatives possess notable antioxidant properties (Serdaroğlu et al., 2021).
Photoinitiator Synthesis
A novel carbazole photoinitiator, which is a derivative of this compound, has been synthesized. The study discusses the catalyst, temperature, and time of the oximation process to optimize reaction conditions. This derivative's synthesis and structural characterization open avenues for its application in photochemical processes (Xie Chuan, 2008).
Mechanism of Action
Safety and Hazards
Thermal risk evaluation of reaction hazards is of great importance to the safer operation of chemical processes . The thermal reactivity or thermal instability of a compound is an inherent property of the compound and the characterization of the thermal reactivity is considered as a dynamic problem .
Future Directions
Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future directions in these areas are being explored .
Properties
IUPAC Name |
N-(1,3,4,9-tetrahydrocarbazol-2-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-4,13,15H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJYRAWZCNRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=NO)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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